4-Methyl-4-azaspiro[2.5]octan-7-ol
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Overview
Description
4-Methyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methyl-4-azaspiro[2.5]octan-7-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the spirocyclic structure allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.5]octan-7-ol: Similar structure but lacks the methyl group.
4-Methyl-4-azaspiro[2.5]octan-7-amine: Similar structure but contains an amine group instead of a hydroxyl group
Uniqueness
4-Methyl-4-azaspiro[2.5]octan-7-ol is unique due to the presence of both a hydroxyl group and a spirocyclic nitrogen atom. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-methyl-4-azaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-7(10)6-8(9)3-4-8/h7,10H,2-6H2,1H3 |
InChI Key |
NYKAVBYWLUXITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC12CC2)O |
Origin of Product |
United States |
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